1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide

Description

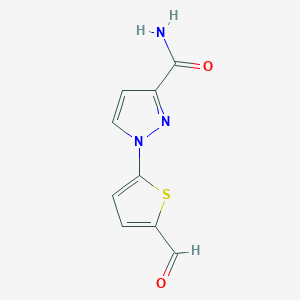

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 5-formylthiophene moiety and at the 3-position with a carboxamide group.

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

1-(5-formylthiophen-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C9H7N3O2S/c10-9(14)7-3-4-12(11-7)8-2-1-6(5-13)15-8/h1-5H,(H2,10,14) |

InChI Key |

YVODIVBBJNSMRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1C(=O)N)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves the formation of the thiophene ring followed by the pyrazole ring. One common method is the Chan–Lam coupling reaction, which involves the reaction of 1,4-dihydroquinazoline with (5-formylthiophen-2-yl)boronic acid under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Chan–Lam coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-3-carboxamide.

Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-3-carboxamide.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific enzymes or receptors, leading to biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazole-3-carboxamide scaffold is common in medicinal chemistry, with substituents dictating physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Solubility: The formyl group in the target compound reduces aqueous solubility compared to analogues with amino (e.g., 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide) or hydroxymethyl groups (e.g., Compound 15) .

- Lipophilicity : Bromine (in 4k) and dichlorophenyl (in AM6545) increase logP values, whereas the formyl group in the target compound balances polarity and moderate lipophilicity .

- Hydrogen Bonding: The formyl group acts as a hydrogen-bond acceptor, contrasting with the donor/acceptor capabilities of amino (in 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide) or hydroxymethyl groups .

Crystallographic and Stability Considerations

The formyl group’s hydrogen-bonding capacity may influence crystal packing, as seen in Etter’s analysis of hydrogen-bond networks . In contrast, bromine (in 4k) or tert-butyl groups (in 4k) disrupt regular packing, reducing crystallinity .

Biological Activity

1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 221.24 g/mol

- CAS Number : 1565752-86-4

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer models .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to the protection against oxidative stress in cellular systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that pre-treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.